![molecular formula C19H19N3O4 B4692914 N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4692914.png)
N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
Overview
Description
N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, also known as DHBAPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and growth, and the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Studies have also shown that N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can increase the levels of reactive oxygen species and induce oxidative stress in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide and its potential side effects.
Conclusion:
In conclusion, N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Studies have shown that N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. Although there are some limitations to its use in lab experiments, N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide remains a promising candidate for the development of new cancer treatments and other therapeutic applications.
Scientific Research Applications
N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has been studied for its potential therapeutic properties in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models.
properties
IUPAC Name |
N-[(E)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]-3,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11(21-22-19(26)14-8-16(23)10-17(24)9-14)13-3-2-4-15(7-13)20-18(25)12-5-6-12/h2-4,7-10,12,23-24H,5-6H2,1H3,(H,20,25)(H,22,26)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBFBXOJHOZPRS-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC(=CC=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC(=CC=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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